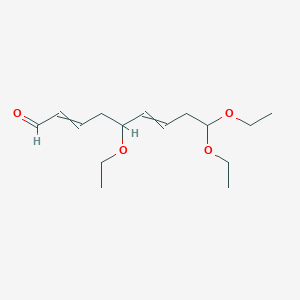
5,9,9-Triethoxynona-2,6-dienal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,9,9-Triethoxynona-2,6-dienal is an organic compound with the molecular formula C15H26O4 It is a derivative of nonadienal, characterized by the presence of three ethoxy groups and a conjugated diene system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,9,9-Triethoxynona-2,6-dienal typically involves the reaction of appropriate precursors under controlled conditions. One common method is the aldol condensation of ethyl acetoacetate with an aldehyde, followed by dehydration and subsequent ethoxylation. The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol. The reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and automated control systems ensures consistent quality and scalability. The process may also include purification steps such as distillation and recrystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
5,9,9-Triethoxynona-2,6-dienal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
5,9,9-Triethoxynona-2,6-dienal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 5,9,9-Triethoxynona-2,6-dienal involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity is mediated by the conjugated diene system and the aldehyde group, which can form covalent bonds with amino acids in proteins, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Citral: An acyclic monoterpene aldehyde with similar reactivity.
2,6-Nonadienal: A related compound with a similar carbon skeleton but different functional groups.
5-Aminopenta-2,4-dienal: Another conjugated dienal with different substituents.
Uniqueness
5,9,9-Triethoxynona-2,6-dienal is unique due to the presence of three ethoxy groups, which influence its chemical properties and reactivity. This makes it distinct from other similar compounds and provides specific advantages in certain applications, such as increased solubility and altered reactivity.
Propriétés
Numéro CAS |
82670-39-1 |
|---|---|
Formule moléculaire |
C15H26O4 |
Poids moléculaire |
270.36 g/mol |
Nom IUPAC |
5,9,9-triethoxynona-2,6-dienal |
InChI |
InChI=1S/C15H26O4/c1-4-17-14(10-7-8-13-16)11-9-12-15(18-5-2)19-6-3/h7-9,11,13-15H,4-6,10,12H2,1-3H3 |
Clé InChI |
JJJLPNQBDHQEFZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CC=CC=O)C=CCC(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




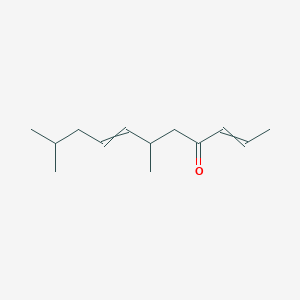

![2,2-Dimethyl-5-[(4-methylphenyl)hydrazinylidene]-1,3-dioxane-4,6-dione](/img/structure/B14430082.png)
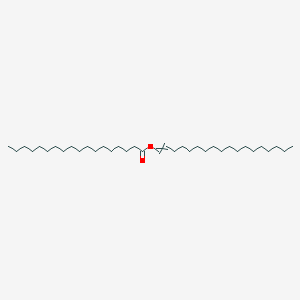

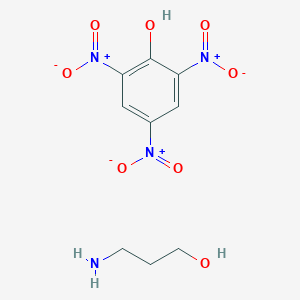
![N-[1-(4-Cyanophenyl)-2-oxo-2-(piperidin-1-yl)ethyl]naphthalene-2-sulfonamide](/img/structure/B14430101.png)

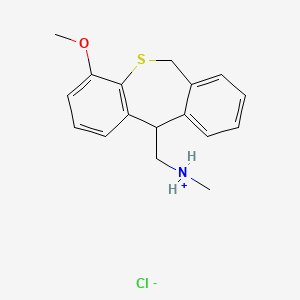
![2-Nitro-3-[(5-nitrothiophen-2-yl)sulfanyl]thiophene](/img/structure/B14430127.png)
![Pyrazino[2,3-f]quinoxaline-5,6-diamine](/img/structure/B14430129.png)

